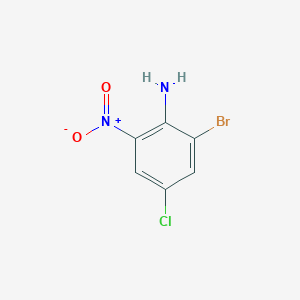
2-Bromo-6-iodo-3-methoxypyridine
Overview
Description
2-Bromo-6-iodo-3-methoxypyridine is an organic compound with the molecular formula C6H5BrINO. It is a derivative of pyridine, characterized by the presence of bromine, iodine, and methoxy groups at specific positions on the pyridine ring. This compound is typically a colorless to pale yellow solid and is soluble in organic solvents such as dimethyl sulfoxide and dichloromethane .
Preparation Methods
The synthesis of 2-Bromo-6-iodo-3-methoxypyridine involves multiple steps:
Introduction of the Methoxy Group: The methoxy group is introduced at the 3-position of the pyridine ring.
Bromination: Bromine is introduced at the 2-position of the pyridine ring.
Iodination: Iodine is introduced at the 6-position of the pyridine ring.
These reactions typically require specific conditions such as the use of inert gases (e.g., nitrogen or argon) and controlled temperatures (2–8°C) to ensure the stability and purity of the final product .
Chemical Reactions Analysis
2-Bromo-6-iodo-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-6-iodo-3-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially contributing to drug discovery and development.
Industry: The compound is utilized in the production of agrochemicals and dyes, showcasing its versatility in various industrial applications
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodo-3-methoxypyridine involves its interaction with specific molecular targets, depending on the context of its use. In coupling reactions, for example, the compound acts as a substrate that undergoes oxidative addition and transmetalation processes, facilitated by palladium catalysts. These reactions lead to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
2-Bromo-6-iodo-3-methoxypyridine can be compared with other halogenated pyridine derivatives:
- 2-Bromo-4-iodo-3-methoxypyridine
- 2-Bromo-5-iodo-3-methoxypyridine
- 5-Bromo-2-iodo-3-methoxypyridine
- 6-Iodo-2,3-dimethoxypyridine
- 3-Iodo-4-methoxypyridine
- 2-Iodo-5-methoxypyridine
These compounds share similar structural features but differ in the positions of the halogen and methoxy groups. The unique arrangement of these groups in this compound imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
2-bromo-6-iodo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDNVVCKJSWJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455194 | |
| Record name | 2-Bromo-6-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321535-37-9 | |
| Record name | 2-Bromo-6-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Bromo-6-iodo-3-methoxypyridine a useful compound in organic synthesis?
A1: this compound is a versatile building block in organic synthesis due to its ability to undergo selective Suzuki reactions. [] The presence of two different halogen atoms (bromine and iodine) with varying reactivity allows for sequential functionalization. This selectivity is valuable for the controlled synthesis of complex molecules, particularly aryl-substituted pyridines, which are important structural motifs in various pharmaceuticals and agrochemicals.
Q2: Can you elaborate on the selective Suzuki reactions of this compound as highlighted in the research?
A2: The research by [] demonstrates that this compound can be selectively arylated via Suzuki reactions. The authors successfully synthesized both mono-arylated and terarylated derivatives. This selectivity is attributed to the higher reactivity of the iodine atom compared to the bromine atom under the employed reaction conditions. By adjusting the reaction conditions and stoichiometry, researchers can control the degree of arylation, making this compound a powerful tool for synthesizing diverse pyridine derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran](/img/structure/B1278910.png)
